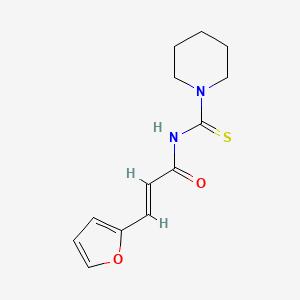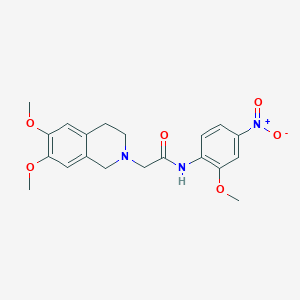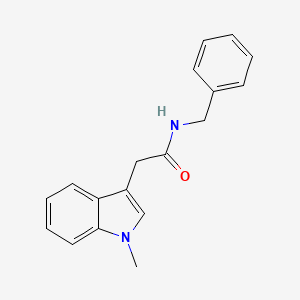
Boranamine, B,B-di-tert-butyl-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boranamine, B,B-di-tert-butyl-N,N-dimethyl- is a chemical compound with the molecular formula C10H24BN. It is a boron-nitrogen compound that features two tert-butyl groups and two dimethyl groups attached to the boron and nitrogen atoms, respectively. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boranamine, B,B-di-tert-butyl-N,N-dimethyl- can be synthesized through the reaction of tert-butylammonium chloride with sodium borohydride. The reaction proceeds as follows:
[ \text{t-BuNH}_3\text{Cl} + \text{NaBH}_4 \rightarrow \text{t-BuNH}_2\text{BH}_3 + \text{H}_2 + \text{NaCl} ]
In this reaction, tert-butylammonium chloride reacts with sodium borohydride to form the desired boranamine compound along with hydrogen gas and sodium chloride as by-products .
Industrial Production Methods
Industrial production methods for boranamine, B,B-di-tert-butyl-N,N-dimethyl- typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Boranamine, B,B-di-tert-butyl-N,N-dimethyl- undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with boranamine, B,B-di-tert-butyl-N,N-dimethyl- include:
Sodium borohydride: Used in the initial synthesis of the compound.
Hydrogen gas: Produced as a by-product in the synthesis reaction.
Major Products Formed
The major products formed from reactions involving boranamine, B,B-di-tert-butyl-N,N-dimethyl- depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the major products are the reduced forms of the target functional groups (e.g., alcohols from aldehydes and ketones).
Applications De Recherche Scientifique
Boranamine, B,B-di-tert-butyl-N,N-dimethyl- has a wide range of scientific research applications, including:
Biology: The compound’s reducing properties make it useful in biochemical research, where it can be used to study reduction reactions in biological systems.
Medicine: Research is ongoing to explore the potential medical applications of boranamine, B,B-di-tert-butyl-N,N-dimethyl-, particularly in drug development and delivery.
Industry: The compound is used in industrial processes that require selective reduction of functional groups, such as in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which boranamine, B,B-di-tert-butyl-N,N-dimethyl- exerts its effects involves the transfer of electrons to the target functional groups, resulting in their reduction. The molecular targets and pathways involved in this process depend on the specific reaction conditions and the nature of the target functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to boranamine, B,B-di-tert-butyl-N,N-dimethyl- include:
Borane tert-butylamine: An amine borane complex derived from tert-butylamine and borane.
Ammonia borane: Another boron-nitrogen compound with similar reducing properties.
Uniqueness
Boranamine, B,B-di-tert-butyl-N,N-dimethyl- is unique due to its specific structural features, including the presence of two tert-butyl groups and two dimethyl groups. These structural characteristics confer distinct chemical properties, making it particularly useful in selective reduction reactions and other applications where precise control over reactivity is required.
Propriétés
Numéro CAS |
76826-48-7 |
|---|---|
Formule moléculaire |
C10H24BN |
Poids moléculaire |
169.12 g/mol |
Nom IUPAC |
N-ditert-butylboranyl-N-methylmethanamine |
InChI |
InChI=1S/C10H24BN/c1-9(2,3)11(12(7)8)10(4,5)6/h1-8H3 |
Clé InChI |
BZNVALXDOCKWIJ-UHFFFAOYSA-N |
SMILES canonique |
B(C(C)(C)C)(C(C)(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
![14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B14168660.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)
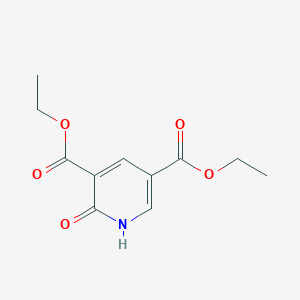
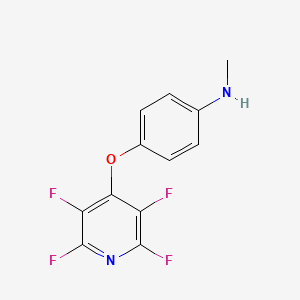
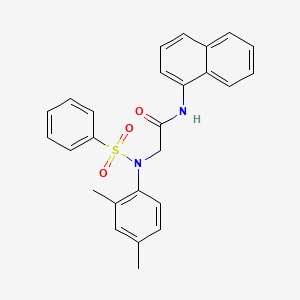

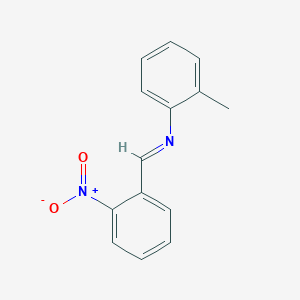
![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
